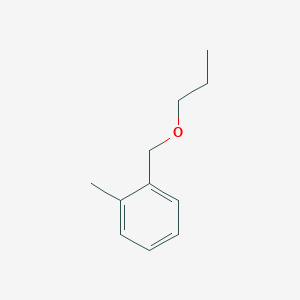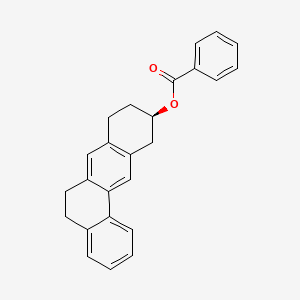
Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its multi-ring structure and the presence of a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of the hydroxyl group at the 10th position. The final step involves the esterification of the hydroxyl group with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reactions. High-pressure and high-temperature conditions are often employed to drive the reactions to completion. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which can further undergo additional transformations to yield more complex structures.
Scientific Research Applications
Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, leading to alterations in their structure and function. These interactions can trigger a cascade of biochemical pathways, ultimately affecting cellular processes such as gene expression, cell division, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound with a similar polycyclic structure but lacking the hydroxyl and benzoate groups.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Chrysene: A structurally related compound with four fused aromatic rings.
Uniqueness
Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- is unique due to the presence of the hydroxyl and benzoate groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in ways that its simpler analogs cannot.
Properties
CAS No. |
91365-96-7 |
|---|---|
Molecular Formula |
C25H22O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[(10R)-5,6,8,9,10,11-hexahydrobenzo[a]anthracen-10-yl] benzoate |
InChI |
InChI=1S/C25H22O2/c26-25(18-7-2-1-3-8-18)27-22-13-12-19-14-20-11-10-17-6-4-5-9-23(17)24(20)16-21(19)15-22/h1-9,14,16,22H,10-13,15H2/t22-/m1/s1 |
InChI Key |
LFHCJZSEHNQPOP-JOCHJYFZSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1OC(=O)C3=CC=CC=C3)C=C4C(=C2)CCC5=CC=CC=C54 |
Canonical SMILES |
C1CC2=C(CC1OC(=O)C3=CC=CC=C3)C=C4C(=C2)CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
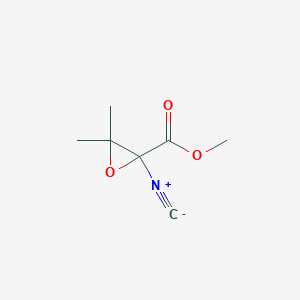
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
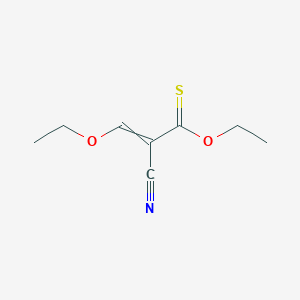
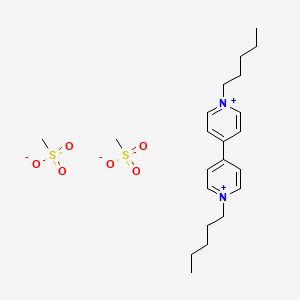
dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)

